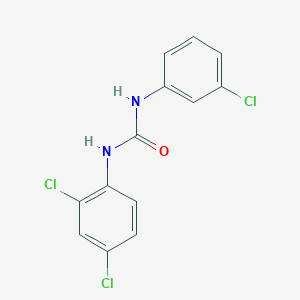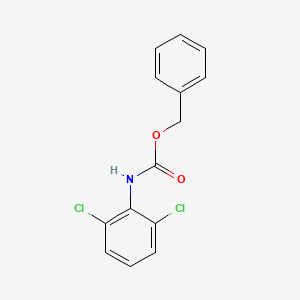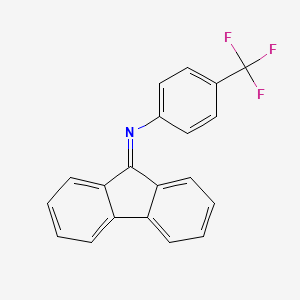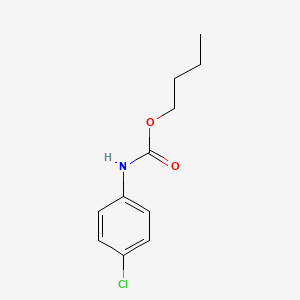![molecular formula C17H17F3N2O B11956354 1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)
1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea is a chemical compound with the molecular formula C17H17F3N2O. It is known for its unique structural features, which include a trifluoromethyl group and a trimethylphenyl group attached to a urea moiety.
Méthodes De Préparation
The synthesis of 1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea typically involves the reaction of 2-(trifluoromethyl)aniline with 2,4,6-trimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea can be compared with other similar compounds, such as:
- 1-(3-(Trifluoromethyl)phenyl)-3-(2,4,5-trimethylphenyl)urea
- 1-(4-(Methylthio)phenyl)-3-(2,4,6-trimethylphenyl)urea
- 1-(2-Fluorophenyl)-3-(2,4,5-trimethylphenyl)urea
These compounds share structural similarities but differ in the position and nature of substituents on the phenyl rings. The unique combination of trifluoromethyl and trimethylphenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C17H17F3N2O |
|---|---|
Poids moléculaire |
322.32 g/mol |
Nom IUPAC |
1-[2-(trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea |
InChI |
InChI=1S/C17H17F3N2O/c1-10-8-11(2)15(12(3)9-10)22-16(23)21-14-7-5-4-6-13(14)17(18,19)20/h4-9H,1-3H3,(H2,21,22,23) |
Clé InChI |
HWNBYUPCQUUOSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC=CC=C2C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11956281.png)




![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)




![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)


